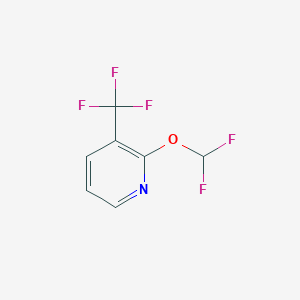

2-Difluoromethoxy-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(difluoromethoxy)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-6(9)14-5-4(7(10,11)12)2-1-3-13-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJPWHCPDUQNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines are typically synthesized using three main methods:

- Chlorine/Fluorine Exchange : This involves converting trichloromethylpyridines into trifluoromethylpyridines using liquid HF and metal halide catalysts.

- Construction of a Pyridine Ring : This method involves building the pyridine ring from trifluoromethyl-containing building blocks.

- Direct Introduction of a Trifluoromethyl Group : This involves using active trifluoromethyl species like trifluoromethyl copper to substitute halogenated pyridines.

Synthesis of Difluoromethoxy Compounds

Difluoromethoxy groups can be introduced into aromatic rings through nucleophilic substitution reactions involving difluoromethanol and a suitable leaving group. For example, the synthesis of 1-methyl-5-difluoromethoxypyrazole involves reacting 5-bromo-1-methylpyrazole with difluoromethanol in the presence of a base like NaOH.

Challenges and Considerations

- Selectivity : Ensuring the correct regioselectivity when introducing both functional groups.

- Stability : The stability of the intermediate compounds and the final product under various reaction conditions.

- Yield and Purity : Optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be involved in coupling reactions, such as palladium-catalyzed cross-coupling, to form more complex molecules.

Common Reagents and Conditions

Trifluoromethyl Triflate: Used for introducing the trifluoromethyl group.

Difluoromethylation Reagents: Used for introducing the difluoromethoxy group.

Palladium Catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Agrochemical Applications

Herbicides Development

The primary application of 2-Difluoromethoxy-3-(trifluoromethyl)pyridine lies in its role as a chemical intermediate for the synthesis of herbicides. Notably, it is used in the preparation of pyridyloxyphenoxy alkanoic acids, which exhibit herbicidal properties. Research indicates that compounds with a fluoro group at the 3-position of the pyridine ring demonstrate superior herbicidal activity compared to their chloro or bromo counterparts .

Table 1: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Mechanism of Action | Notes |

|---|---|---|---|

| Example Herbicide A | 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid | Growth regulation in plants | High efficacy against broadleaf weeds |

| Example Herbicide B | Similar derivatives | Inhibition of specific metabolic pathways | Undergoing field trials |

Pharmaceutical Applications

Drug Development

The trifluoromethyl group present in this compound enhances the biological activity of pharmaceutical compounds. Various drugs containing trifluoromethyl groups have been approved by the FDA, indicating a favorable pharmacological profile . The unique physicochemical properties imparted by fluorine atoms contribute to improved metabolic stability and bioavailability.

Case Study: Ubrogepant

Ubrogepant, an FDA-approved drug for migraine treatment, contains a trifluoromethyl group and showcases how such modifications can lead to effective therapeutic agents. The synthesis pathway involves multiple fluorinated intermediates, highlighting the importance of compounds like this compound .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including halogen exchange reactions and nucleophilic aromatic substitutions. These methods allow for high-yield production of this compound, making it accessible for further chemical transformations .

Table 2: Synthesis Methods Overview

| Method | Description | Yield (%) | Advantages |

|---|---|---|---|

| Halogen Exchange | Reaction with CsF to replace halogen with fluorine | Up to 85% | Efficient and straightforward |

| Nucleophilic Substitution | Substituting at the 3-position of the pyridine ring | Varies based on conditions | Versatile for various derivatives |

Future Perspectives

The applications of this compound are expected to expand as research continues into its derivatives. The unique properties associated with fluorinated compounds suggest potential novel uses in both agrochemicals and pharmaceuticals, particularly in developing new insecticides and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-3-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by forming unique interactions with target proteins .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physical properties, and bioactivity of 2-difluoromethoxy-3-(trifluoromethyl)pyridine with analogous compounds:

Key Observations:

Substituent Position and Electronic Effects :

- The difluoromethoxy group (-OCF₂H) at position 2 in the target compound is more electron-withdrawing than methoxy (-OCH₃) or hydroxyl (-OH) groups, enhancing the pyridine ring's electron deficiency. This may improve interaction with biological targets like insect acetylcholinesterase .

- Trifluoromethyl at position 3 (meta to the difluoromethoxy group) creates a steric and electronic environment distinct from derivatives with CF₃ at positions 4 or 5 (e.g., 2,3-dichloro-5-CF₃ pyridine). Substitution patterns influence binding affinity and metabolic stability .

Bioactivity and Stability :

- Compared to 2-hydroxy-3-CF₃ pyridine , the target compound’s difluoromethoxy group likely resists hydrolysis and oxidative metabolism, improving environmental persistence and insecticidal efficacy .

- Chlorine-substituted analogs (e.g., 2,3-dichloro-5-CF₃ pyridine) exhibit higher reactivity but may pose toxicity risks, limiting their selectivity .

Physical Properties :

- Derivatives with bulky substituents (e.g., 2-chloromethyl-3-methyl-4-trifluoroethoxy pyridine ) show increased lipophilicity, which could enhance membrane permeability but reduce water solubility .

Biological Activity

2-Difluoromethoxy-3-(trifluoromethyl)pyridine is an organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with difluoromethoxy and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the development of pharmaceuticals. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C_7H_4F_5N_O, with a molecular weight of approximately 252.14 g/mol. The incorporation of the difluoromethoxy and trifluoromethyl groups enhances the compound's lipophilicity, stability, and electronic properties, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Pharmacological Targets : The compound has shown significant binding affinity to various enzymes and receptors, enhancing its efficacy as a pharmaceutical agent. Notably, the trifluoromethyl group plays a crucial role in improving metabolic stability and bioavailability.

- Mechanisms of Action : Research indicates that this compound modulates specific biological pathways by interacting with target proteins involved in disease processes. The unique structural features allow for favorable interactions with biological membranes, facilitating cellular uptake .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various trifluoromethylpyridine derivatives, including this compound. Results indicated that this compound exhibited notable activity against Ralstonia solanacearum, a plant pathogen. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory agents, derivatives similar to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes. The study highlighted that compounds with trifluoromethyl substitutions showed enhanced potency compared to their non-fluorinated counterparts .

Data Table: Biological Activities and Potencies

| Activity Type | Compound Name | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | This compound | 15.0 | |

| COX-1 Inhibition | Similar Trifluoro Derivative | 8.23 | |

| COX-2 Inhibition | Similar Trifluoro Derivative | 9.47 |

Pharmacokinetics

Pharmacokinetic studies have indicated that the presence of fluorinated groups significantly influences the drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the trifluoromethyl group has been shown to enhance metabolic stability, allowing for prolonged therapeutic effects in vivo .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 2-Difluoromethoxy-3-(trifluoromethyl)pyridine, and how do reaction parameters impact yield?

- Methodological Answer : A three-step synthesis is typical for trifluoromethylpyridines: (1) halogenation of the pyridine core, (2) introduction of the trifluoromethyl group via CuCF3-mediated trifluoromethylation (as demonstrated for similar compounds), and (3) functionalization with difluoromethoxy groups using fluorinated reagents like Selectfluor® . Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd catalysts for cross-coupling) critically influence regioselectivity and purity. For example, excess trifluoroethanol in nucleophilic substitution steps can improve difluoromethoxy group incorporation .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : NMR distinguishes trifluoromethyl (-CF, δ ~ -60 ppm) and difluoromethoxy (-OCFH, δ ~ -80 ppm) groups. NMR resolves aromatic protons (J coupling constants indicate substituent positions) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (exact mass: ~227.03 g/mol) and detects halogenated byproducts .

- X-ray Crystallography : Resolves steric effects of bulky substituents (e.g., trifluoromethyl at C3) on ring planarity .

Q. How does the compound’s solubility vary across solvents, and what formulations are suitable for biological assays?

- Methodological Answer : The compound is lipophilic (logP ~2.8) due to fluorine substituents. Solubility in aqueous buffers (<0.1 mg/mL) can be enhanced via co-solvents (e.g., DMSO ≤10%) or micellar formulations (e.g., Cremophor EL). For in vitro studies, pre-dissolution in DMSO followed by dilution in cell culture media is standard .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing electrophilic substitution rates. However, the difluoromethoxy group at C2 creates a meta-directing effect, favoring Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at C4 or C5 positions. Computational studies (DFT) predict partial charge distribution: C3 (CF) has δ+ charge, while C2 (OCFH) exhibits δ−, guiding catalyst selection (e.g., BrettPhos ligands for C–N couplings) .

Q. What strategies resolve contradictory literature data on synthetic yields or biological activity?

- Methodological Answer : Discrepancies often arise from trace moisture (degrading fluorinated intermediates) or unoptimized workup. Solutions include:

- Purity Validation : Use HPLC with UV/FLD detection (λ = 254 nm) to quantify byproducts like dehalogenated analogs .

- Biological Replicates : Test multiple batches in cell-based assays (e.g., MTT for cytotoxicity) to account for impurity-driven false positives .

- In Silico Modeling : Compare experimental IC values with docking simulations (e.g., AutoDock Vina) to validate target engagement .

Q. How can computational chemistry predict the compound’s metabolic stability or toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP450-mediated oxidation of the pyridine ring). The trifluoromethyl group reduces metabolic clearance compared to methyl analogs .

- Toxicity Profiling : QSAR models predict hepatotoxicity risks based on structural alerts (e.g., fluorinated aromatic amines). In vitro cytochrome P450 inhibition assays validate computational findings .

Experimental Design Considerations

Q. What precautions are critical for handling this compound in air-sensitive reactions?

- Methodological Answer :

- Storage : Argon-blanketed vials at -20°C to prevent hydrolysis of the difluoromethoxy group .

- Reaction Setup : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard additions). Avoid protic solvents (e.g., MeOH) to prevent defluorination .

Q. How to design SAR studies for optimizing the compound’s bioactivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.